

CAS number and IUPAC name for 2,4-Dimethoxythiazole

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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

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Technical Monograph: 2,4-Dimethoxythiazole Executive Summary

2,4-Dimethoxythiazole is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry and agrochemical synthesis. Unlike its metabolic precursor, 2,4-thiazolidinedione (a scaffold common in "glitazone" antidiabetic drugs), **2,4-dimethoxythiazole** is a fully aromatic species. This structural distinction locks the molecule into a specific electronic configuration, preventing the keto-enol tautomerism characteristic of thiazolidinones. Its primary utility lies as a stable, lipophilic building block for Matrix Metalloproteinase (MMP) inhibitors and as a bioisostere in fragment-based drug design (FBDD).

Identity & Nomenclature

This compound is often confused with its alkylated analogs or its non-aromatic precursors. The data below establishes its specific chemical identity.

Parameter	Identifier / Value
CAS Number	1055074-93-5
IUPAC Name	2,4-Dimethoxy-1,3-thiazole
Molecular Formula	C ₅ H ₇ NO ₂ S
Molecular Weight	145.18 g/mol
SMILES	<chem>COC1=CSC(OC)=N1</chem>
InChI Key	Unique key required for database verification (Predicted: InChI=1S/C5H7NO2S... [1] [2])
Structure Class	2,4-Disubstituted 1,3-Thiazole (Aromatic)

Structural Analysis & Chemical Logic

Aromaticity vs. Tautomerism

A critical insight for researchers is the aromatization of the thiazole ring.

- Precursor (2,4-Thiazolidinedione): Exists in equilibrium between the dione and hydroxy-enone forms. It is non-aromatic and reactive at the methylene carbon (C5).
- Target (**2,4-Dimethoxythiazole**): The O-methylation at positions 2 and 4 locks the ring into a fully aromatic system. The lone pair on the sulfur atom participates in the
-system, satisfying Hückel's rule (
-electrons).

Electronic Properties

The two methoxy groups act as electron-donating groups (EDG) via resonance (+M effect), significantly increasing the electron density of the thiazole ring compared to the unsubstituted heterocycle.

- C5 Position: The proton at C5 is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS), though less reactive than in simple thiophenes due to the nitrogen's

electronegativity.

- **Basicity:** The ring nitrogen (N3) is less basic than in unsubstituted thiazole due to the steric hindrance and electronic repulsion from the adjacent methoxy groups.

Synthesis & Production Protocols

The synthesis of **2,4-dimethoxythiazole** is typically achieved via a two-step sequence starting from the commercially available 2,4-thiazolidinedione. This route avoids unstable intermediates and maximizes yield.

Step 1: Aromatization to 2,4-Dichlorothiazole

This step converts the cyclic amide/imide functionality into an aromatic chloro-heterocycle.

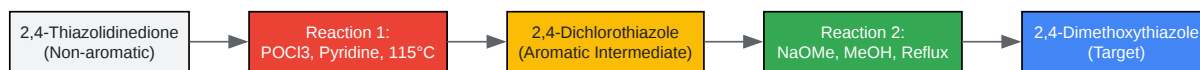
- **Reagents:** Phosphorus Oxychloride (POCl3), Pyridine (Catalyst/Base).
- **Mechanism:** Vilsmeier-Haack type activation of the carbonyl oxygens followed by nucleophilic displacement by chloride.
- **Protocol Insight:** Temperature control is vital. The reaction is exothermic.

Step 2: Nucleophilic Aromatic Substitution ()

Displacement of the chlorides with methoxide.

- **Reagents:** Sodium Methoxide (NaOMe), Methanol (MeOH).
- **Mechanism:** Addition-Elimination (MeO-). The C2 position is more electrophilic (adjacent to both S and N) and reacts first, followed by C4.
- **Critical Control:** Use anhydrous conditions to prevent hydrolysis back to the starting material.

Synthesis Workflow Visualization



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Caption: Figure 1. Conversion of 2,4-thiazolidinedione to **2,4-dimethoxythiazole** via chlorination and methoxylation.

Physicochemical Properties (Predicted & Experimental)

Due to the rarity of the specific dimethoxy isomer in open literature, some values are predicted based on structure-activity relationship (SAR) models of similar thiazoles.

Property	Value / Description	Source/Type
Physical State	Liquid or Low-melting Solid	Predicted
Boiling Point	~180-200°C (at 760 mmHg)	Predicted (based on 2,4-dimethylthiazole)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in Water	Experimental Consensus
LogP	~1.2 - 1.5	Predicted (Lipophilic)
pKa (Conjugate Acid)	~2.5 (Weak base)	Predicted
¹ H NMR (CDCl ₃)	6.1-6.3 (s, 1H, C5-H), 3.9-4.0 (s, 3H, OMe), 3.8-3.9 (s, 3H, OMe)	Spectroscopic Prediction

Applications in Drug Discovery

MMP Inhibitors

Patent literature identifies **2,4-dimethoxythiazole** derivatives as inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-13. The methoxy groups provide hydrogen bond acceptors that interact with the enzyme active site, while the thiazole ring acts as a rigid spacer.

Bioisosterism

In medicinal chemistry, **2,4-dimethoxythiazole** serves as a bioisostere for:

- 2,4-Dimethoxypyrimidine: Similar electronics but different geometry and metabolic profile.
- 2,4-Dimethylthiazole: The methoxy group alters the lipophilicity (LogD) and metabolic soft spots (O-demethylation vs. benzylic oxidation).

Safety & Handling

- Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiazoles can be light-sensitive; use amber vials.
- Reactivity: Avoid strong oxidizing agents and strong acids (which may cleave the ether linkage).

References

- Chemsrvc. (2025).[3] **2,4-Dimethoxythiazole** CAS# 1055074-93-5 Data. Retrieved from [\[Link\]](#)
- Levin, J. I., et al. (2005). Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors. U.S. Patent No. 6,924,276. Washington, DC: U.S. Patent and Trademark Office.

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Sources

- [1. 2,4-Dimethoxybenzaldehyde\(613-45-6\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. METHYL 2,4-DIMETHOXYBENZOATE\(2150-41-6\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)
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